H-Orn(Fmoc)-OH

Overview

Description

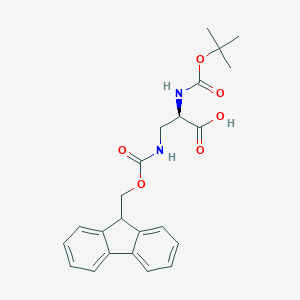

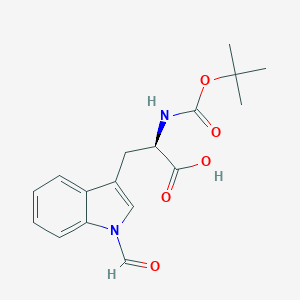

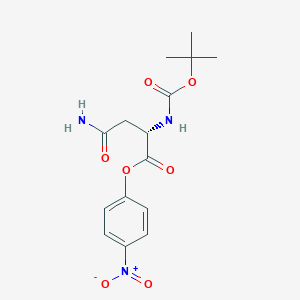

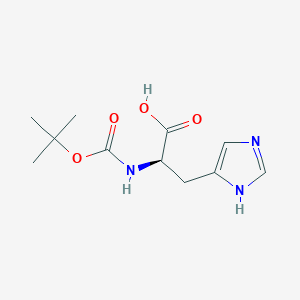

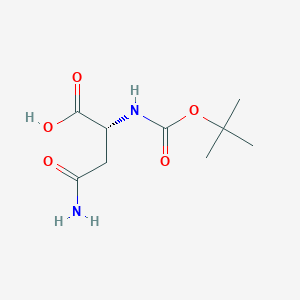

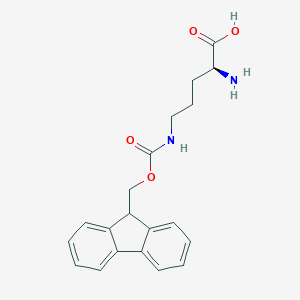

H-Orn(Fmoc)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. The compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be removed under mild basic conditions, making it suitable for synthesizing complex peptides.

Mechanism of Action

Target of Action

H-Orn(Fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-modified amino acids and short peptides are known to self-assemble into hydrogels, which have potential applications in biomedical fields .

Mode of Action

The mode of action of this compound is primarily through the self-assembly of the compound into hydrogel structures . This self-assembly is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Fmoc group and the phenylalanine covalent linkage, along with the flexibility of the side chain, pH, and buffer ions, play key roles in the self-assembly of Fmoc-modified short peptides .

Biochemical Pathways

It’s worth noting that fmoc-modified amino acids and short peptides can influence various biological processes through their ability to form hydrogels .

Pharmacokinetics

A study on a similar compound, fmoc-phenylalanine, revealed that it has favorable oral bioavailability and in-vivo tolerance . The compound displayed a suitable pharmacokinetic profile, and its intra-peritoneal administration was well-tolerated by mice .

Result of Action

The primary result of this compound’s action is the formation of hydrogels. These hydrogels have potential applications in various fields, including tissue engineering and drug delivery . For instance, one study found that a hydrogel formed by a Fmoc-derivative promoted cell attachment and favored cell duplication, supporting cell growth on the hydrogel support .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of Fmoc-modified short peptides . Additionally, the hydrogel formation process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking .

Biochemical Analysis

Biochemical Properties

H-Orn(Fmoc)-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The Fmoc group enhances the association of peptide building blocks, leading to the formation of structures such as β-sheets . These interactions are primarily driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group provides protection for the amino acid during synthesis, allowing for the formation of peptides without unwanted side reactions

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Fmoc)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with multiple amino acids, including those with Fmoc-protected ornithine .

Chemical Reactions Analysis

Types of Reactions

H-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, revealing the free amino group of ornithine.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

The primary product formed from these reactions is the peptide chain with the desired sequence, including the incorporation of ornithine at specific positions. The deprotection step yields the free amino group of ornithine, ready for further coupling reactions .

Scientific Research Applications

H-Orn(Fmoc)-OH has a wide range of applications in scientific research, including:

Peptide Synthesis: It is extensively used in the synthesis of peptides for research in biochemistry, molecular biology, and drug development.

Drug Delivery Systems: Fmoc-protected peptides are used to develop drug delivery systems, including hydrogels and nanoparticles, for targeted drug delivery.

Biomaterials: The compound is used in the development of biomaterials for tissue engineering and regenerative medicine.

Antimicrobial Agents: Fmoc-conjugated peptides have shown potential as antimicrobial agents against various bacterial strains.

Comparison with Similar Compounds

Similar Compounds

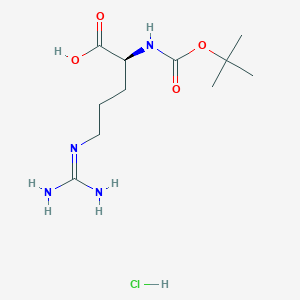

H-Lys(Fmoc)-OH: Similar to H-Orn(Fmoc)-OH, this compound is used in peptide synthesis to protect the amino group of lysine.

H-Arg(Fmoc)-OH: This compound protects the amino group of arginine during peptide synthesis.

H-Asp(Fmoc)-OH: Used to protect the amino group of aspartic acid in peptide synthesis

Uniqueness

This compound is unique due to the presence of the ornithine residue, which has a side chain that can form hydrogen bonds and ionic interactions, enhancing the stability and functionality of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name |

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSWMYLYLRAMJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.